
Isobutyronitrile
Overview
Description
Isobutyronitrile, also known as 2-methylpropanenitrile or isopropyl cyanide, is an organic compound with the chemical formula C4H7N. It is a colorless liquid with an almond-like odor. This compound is notable for its branched carbon backbone, which distinguishes it from many other nitriles that typically have straight-chain structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyronitrile can be synthesized through several methods. One common approach involves the reaction of isobutyl alcohol with ammonia in the presence of a catalyst such as zinc oxide. The reaction is carried out at temperatures between 410°C and 450°C under atmospheric pressure. The process involves the dehydration of isobutyl alcohol to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a fixed-bed tubular reactor. The reaction mixture, consisting of isobutyl alcohol and ammonia in a 1:2.5 ratio, is passed over a zinc oxide catalyst. The reaction yields a high conversion rate of isobutyl alcohol, with selectivity and reaction yield both exceeding 90%. The catalyst used in this process typically has a composition of 75% zinc oxide and 25% clay, and it can be regenerated after 1000 hours of use .
Chemical Reactions Analysis
Types of Reactions: Isobutyronitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include primary amines and other reduced compounds.
Substitution: Products vary depending on the substituent introduced, such as alkylated or arylated nitriles
Scientific Research Applications
Industrial Applications
1. Solvent and Chemical Intermediate
- Isobutyronitrile is primarily used as an industrial solvent due to its ability to dissolve a wide range of organic compounds. It serves as a chemical intermediate in the synthesis of various chemicals, including insecticides like diazinon .
2. Polymerization Initiator
- As a radical initiator, this compound plays a crucial role in polymer chemistry. It is commonly used in the production of polymers and plastics, where it initiates free radical polymerization processes. This application is particularly important in the manufacturing of acrylic fibers and adhesives .
3. Battery Electrolytes
- Recent patents have highlighted the use of this compound as a co-solvent in battery electrolytes, improving the performance and stability of lithium-ion batteries .
Scientific Research Applications
1. Astrochemistry
- This compound was detected in the interstellar medium, specifically in the Sagittarius B2 region, indicating its potential role in the formation of complex organic molecules essential for life . The discovery suggests that branched-chain molecules like this compound could be precursors to amino acids and other vital compounds .
2. Molecular Structure Studies
- Research utilizing advanced computational methods has provided insights into the molecular structure and radical formations of this compound. Studies have employed techniques such as Electron Paramagnetic Resonance (EPR) to analyze its properties, revealing significant data about its conformational dynamics and stability .
Case Studies
Mechanism of Action
The mechanism of action of isobutyronitrile involves its ability to participate in radical reactions. For example, in radical polymerization, this compound can decompose to form radicals that initiate the polymerization process. The cyano group in this compound plays a crucial role in stabilizing the resulting radicals, making it an effective initiator for various radical reactions .
Comparison with Similar Compounds
Butyronitrile: A straight-chain isomer of isobutyronitrile with the formula C4H7N.
Propionitrile: A simpler nitrile with a straight-chain structure and the formula C3H5N.
Acrylonitrile: A nitrile with a vinyl group, used extensively in the production of polymers.
Uniqueness: this compound is unique due to its branched carbon backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical processes .
Biological Activity
Isobutyronitrile (IBN), a nitrile compound with the chemical formula C4H7N, has garnered attention in various fields of research due to its biological activities and applications. This article explores the biological activity of this compound, focusing on its radical scavenging properties, potential toxicity, and applications in enzymatic systems.
This compound is characterized by its structure as a simple aliphatic nitrile. It is known to be hazardous by oral, skin, or inhalation routes, with studies indicating that it can cause liver injury in animal models when exposure levels are high (e.g., 5500 ppm for one hour) . Understanding these toxicological aspects is crucial for safe handling and application in research and industry.
Radical Scavenging Activity
One of the significant areas of research surrounding this compound involves its role as a radical initiator. Specifically, 2,2'-azobis(this compound) (AIBN), a derivative of this compound, has been extensively studied for its ability to generate free radicals. These radicals can initiate polymerization reactions and have been evaluated for their scavenging activity against alkylperoxyl radicals.
Study Findings
A study developed an electron paramagnetic resonance (EPR) assay to evaluate the alkylperoxyl radical scavenging activity of various antioxidants in the presence of AIBN. The findings indicated that while quercetin exhibited the highest scavenging activity, other antioxidants like caffeic acid and glutathione also demonstrated significant effects . The EPR spectra revealed that AIBN decomposes into alkyl radicals that rapidly react with oxygen to form peroxyl radicals, highlighting its utility in studying antioxidant mechanisms.
Enzymatic Systems and Applications
This compound has also been investigated for its role in enzymatic systems. A study focusing on Alcaligenes sp. MTCC 10674 demonstrated that IBN could induce a bienzymatic system capable of synthesizing alpha-hydroxyisobutyric acid. The research indicated that higher substrate concentrations could inhibit enzyme activity, suggesting a complex interaction between substrate concentration and enzymatic efficiency .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing isobutyronitrile in laboratory settings?
- Answer: this compound is typically synthesized via cyanation of isobutyl halides using sodium cyanide or via dehydration of isobutyramide. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks at δ 1.1 ppm for methyl groups and δ 2.3 ppm for the nitrile-adjacent CH2 group) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For replication, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., distillation under inert atmospheres) .
Q. How can researchers ensure purity and stability of this compound during storage and experimentation?
- Answer: Store this compound in airtight, amber glass containers under nitrogen at 4°C to prevent hydrolysis or oxidation. Regular purity checks via GC-MS or FTIR (e.g., monitoring the nitrile C≡N stretch at ~2250 cm<sup>-1</sup>) are recommended. Stability under experimental conditions (e.g., polymerization reactions) should be validated using kinetic studies and control experiments .
Q. What are the primary toxicity profiles of this compound, and how should safety protocols be designed?
- Answer: this compound releases hydrogen cyanide upon metabolic breakdown, causing symptoms akin to cyanide poisoning (e.g., dizziness, respiratory distress). Acute Exposure Guideline Levels (AEGL) data are limited, but AEGL-2 values (2.5 ppm for 10 min) are extrapolated from animal studies. Safety protocols should include fume hoods, personal protective equipment (PPE), and cyanide antidote kits in lab settings .
Q. How is this compound quantified in complex matrices (e.g., polymer solutions or biological samples)?
- Answer: Use headspace GC-MS for volatile quantification or high-performance liquid chromatography (HPLC) with UV detection at 210 nm for aqueous samples. Calibration curves must account for matrix effects (e.g., polymer interference) via standard addition methods .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Answer: Key properties include boiling point (107°C), density (0.78 g/cm³), log P (1.24), and partition coefficients (e.g., 10.98 in styrene/water systems). These parameters inform solvent selection, reaction kinetics, and phase-separation steps in polymerization studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition kinetics of this compound-based initiators like AIBN?
- Answer: Contradictions arise from differing experimental conditions (e.g., solvent polarity, heating rates). Use non-isothermal DSC/TGA to model decomposition kinetics (e.g., Flynn-Wall-Ozawa method) and validate with isothermal experiments. Compare activation energies (e.g., AIBN’s Ea ~ 128 kJ/mol) across studies to identify methodological biases .
Q. What advanced strategies optimize this compound’s role in controlling polymer molecular weight distributions?
- Answer: Adjust initiator-to-monomer ratios and use kinetic modeling (e.g., the Mayo equation) to predict chain-transfer effects. In miniemulsion polymerization, leverage partition coefficients (e.g., 4.34 in polystyrene/water systems) to regulate radical availability. Validate with gel permeation chromatography (GPC) for polydispersity indices .
Q. How can computational methods predict this compound’s reactivity in novel reaction environments?
- Answer: Apply density functional theory (DFT) to simulate transition states in nitrile hydrolysis or radical-initiated reactions. Compare computed activation energies (e.g., C≡N bond dissociation energies) with experimental Arrhenius parameters. Cross-validate using isotopic labeling or in situ FTIR .
Q. What methodologies address gaps in developmental toxicity data for this compound?
- Answer: Conduct in vitro assays (e.g., zebrafish embryotoxicity tests) to assess teratogenicity. For mechanistic insights, quantify cyanide release via microsomal incubations with cytochrome P450 inhibitors. Correlate results with in silico QSAR models to prioritize in vivo testing .
Q. How do interfacial properties of this compound influence its efficiency in heterogeneous catalysis?
Properties
IUPAC Name |
2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDFRRGEGBBSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Record name | ISOBUTYRONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026461 | |
Record name | 2-Methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026461 | |
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Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyronitrile appears as a clear colorless liquid. Flash point 47 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an almond-like odor; Note: Forms cyanide in the body; [NIOSH], Colorless liquid with an almond-like odor. [Note: Forms cyanide in the body.] | |
Record name | ISOBUTYRONITRILE | |
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Record name | Propanenitrile, 2-methyl- | |
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Record name | Isobutyronitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Isobutyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |
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Boiling Point |
219 °F at 760 mmHg (EPA, 1998), 102 °C, 219 °F | |
Record name | ISOBUTYRONITRILE | |
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Record name | 2-Methylpropanenitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |
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Record name | Isobutyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |
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Flash Point |
47 °F (EPA, 1998), 8 °C, 8 °C (46 °F) - closed cup, 47 °F (8 °C) - closed cup, 47 °F | |
Record name | ISOBUTYRONITRILE | |
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Record name | Isobutyronitrile | |
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Record name | 2-Methylpropanenitrile | |
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Record name | Isobutyronitrile | |
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Solubility |
Slight (NIOSH, 2023), Soluble in water, Slightly soluble in water, Very soluble in ethanol, ether, acetone and chloroform, Very soluble in alcohol, ether, Slight | |
Record name | ISOBUTYRONITRILE | |
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Record name | 2-Methylpropanenitrile | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
0.733 to 0.7608 at 68 to 86 °F (EPA, 1998), 0.7704 g/cu m at 20 °C, 0.76 | |
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Record name | 2-Methylpropanenitrile | |
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Record name | Isobutyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
2.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.38 (Air = 1) | |
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Vapor Pressure |
100 mmHg at 130 °F (NIOSH, 2023), 32.7 [mmHg], Vapor pressure = 100 mm Hg at 130 °F, 32.7 mm Hg at 25 °C, (130 °F): 100 mmHg | |
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Record name | Isobutyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |
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Color/Form |
Colorless liquid | |
CAS No. |
78-82-0 | |
Record name | ISOBUTYRONITRILE | |
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Record name | Isobutyronitrile | |
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Record name | 2-Methylpropanenitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60536 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyronitrile | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/isobutyronitrile-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Propanenitrile, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699AWF2WV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylpropanenitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propanenitrile, 2-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ4AC4A0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-96.7 °F (EPA, 1998), -71.5 °C, -97 °F | |
Record name | ISOBUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylpropanenitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.